2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide - 1705920-76-8

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Catalog Number: EVT-3118993
CAS Number: 1705920-76-8
Molecular Formula: C22H18N4O3
Molecular Weight: 386.411
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a synthetic compound designed and synthesized for its potential biological activities. [] The core structure consists of a quinazolinone ring system, a common scaffold found in various biologically active compounds. [] It also incorporates other functional groups, including a pyridin-2-yloxy substituent, suggesting potential interactions with biological targets like enzymes or receptors. While its specific classification is not explicitly mentioned in the provided abstracts, it can be categorized as a heterocyclic compound due to the presence of nitrogen and oxygen atoms within the ring structures. []

Applications
  • Anti-inflammatory agent: Quinazolinone derivatives have shown promise as anti-inflammatory agents in various studies. [, , , ] Further investigation could explore the potential of this compound in inflammatory disease models.
  • Analgesic agent: Quinazolinone derivatives are known for their analgesic properties. [, , ] Research could focus on evaluating its potential to alleviate pain in relevant animal models.
  • Antimicrobial agent: Studies indicate that quinazolinone derivatives possess antimicrobial activity against various bacterial and fungal strains. [, , , ] Further research could explore its efficacy against specific pathogens and investigate its mechanism of action.

N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives

  • Compound Description: This series of compounds features a 2-methyl-3,4-dihydroquinazolin-4-one core. These derivatives were synthesized and evaluated for their larvicidal activity against Aedes aegypti mosquito larvae. []
  • Relevance: This group of compounds share the quinazolin-4(3H)-one scaffold with the target compound, 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. The variations within the N-aryl-2-acetamide side chain contribute to the exploration of structure-activity relationships and potential applications in mosquito control. []

N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a)

  • Compound Description: This compound features a phthalimide group linked to a 2-methylquinazolin-4(3H)-one moiety through an acetamide linker. It exhibited antioxidant activity in vitro when tested using the DPPH method. []
  • Relevance: This compound shares the 2-methylquinazolin-4(3H)-one core with 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. Its reported antioxidant activity highlights the potential of similar structural motifs for developing biologically active compounds. []

N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (2)

  • Compound Description: This compound is a hexahydrophthalimide derivative, also connected to the 2-methylquinazolin-4(3H)-one unit through an acetamide linker. Like compound 1a, it demonstrated antioxidant activity in the DPPH assay. []
  • Relevance: Sharing the 2-methylquinazolin-4(3H)-one core with 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, this compound further emphasizes the relevance of this structural motif. Additionally, its inclusion highlights the impact of modifications on the phthalimide group on the biological activity. []

2-(5-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazole-3-ylthio)-N-(substituted benzylidene)acetohydrazides (5a-5l)

  • Compound Description: This series of compounds incorporates a 6-bromo-2-methyl-4-oxoquinazolin-3(4H)-one moiety linked to a substituted benzylidene acetohydrazide group via a 1,2,4-triazole-3-thiol linker. These derivatives were evaluated for their anti-inflammatory and analgesic activities. [, ]
  • Relevance: These compounds share the quinazolin-4(3H)-one core structure with 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. The presence of bromine and the triazole ring in these derivatives highlights potential areas for structural modification and exploration of their impact on biological activities, including anti-inflammatory and analgesic effects. [, ]

2-[5-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(substituted benzylidene)-4-oxothiazolidin-3-yl) acetamides (6a-6l)

  • Compound Description: This series builds upon the previous group by incorporating a thiazolidinone ring. These derivatives were also synthesized and evaluated for their anti-inflammatory and analgesic activities. [, ]
  • Relevance: These compounds, like the previous group, share the quinazolin-4(3H)-one core with 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. The addition of the thiazolidinone ring system further expands the structural diversity within this group and provides insights into how these modifications affect their biological activities. [, ]

2-[5-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(3-chloro-2-(substituted benzylidene)-4-oxoazetidin-1-yl) acetamides (7a-7l)

  • Compound Description: This series incorporates an azetidinone ring instead of the thiazolidinone ring found in the previous group. These derivatives were also synthesized and assessed for their anti-inflammatory and analgesic properties. [, ]
  • Relevance: These compounds share the common quinazolin-4(3H)-one scaffold with 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. The incorporation of the azetidinone ring, compared to the thiazolidinone ring in the previous group, allows for direct comparison and evaluation of the impact of these specific heterocycles on biological activity. [, ]

2-methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridin-3-yloxy)phenylamino]quinazolin-6-yl}-E-allyl)acetamide (CP-724,714)

  • Compound Description: CP-724,714 is an anti-cancer drug candidate. It features a quinazoline core with a complex side chain at the 6-position, incorporating a methoxy group, an allylamide group, and a substituted phenylaminoquinazoline moiety. []
  • Relevance: This compound shares the quinazoline core structure with 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. The structural complexity of CP-724,714, particularly its extended side chain and the presence of various substituents, highlights the potential for developing structurally diverse quinazoline derivatives with potent biological activities, including anti-cancer properties. []

2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides

  • Compound Description: These compounds contain a 6-bromo-2-phenylquinazolin-4(3H)-one core with various substituents on the acetamide nitrogen. []
  • Relevance: The presence of the 6-bromo-quinazolin-4(3H)-one core in these compounds makes them directly relevant to 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. Exploring different N-substituents on the acetamide group provides insights into structure-activity relationships for various pharmacological activities. []

1-amino-5-(6-bromo-3,4-dihydro-2-phenyl-4-oxoquinazolin-3-yl)methyl-1,3,4-triazin-2-thiol

  • Compound Description: This compound incorporates a 1,3,4-triazine ring linked to the 6-bromo-2-phenylquinazolin-4(3H)-one core through a methylene bridge. []
  • Relevance: The compound shares the core 6-bromo-quinazolin-4(3H)-one structure with 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, highlighting the potential of using diverse heterocyclic systems, such as triazine, to create structurally related compounds with potentially distinct biological profiles. []

N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido-1,2,4-triazoles (5a-5g)

  • Compound Description: These compounds are complex molecules featuring a quinazolinone core, a triazole ring, an azetidinone ring, and a pyridine ring. They were evaluated for their antibacterial activity. []
  • Relevance: These compounds share the quinazolinone core structure with 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. This series demonstrates the possibility of combining various pharmacologically active heterocycles with the quinazolinone core to generate potentially potent antibacterial agents. []

N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-5-(pyridin-4-yl)-3-thio)acetamido-1,2,4-triazoles (6a-6g)

  • Compound Description: This series of compounds is similar to the previous one but incorporates a thiazolidinone ring instead of the azetidinone ring. These compounds were also synthesized and screened for their antibacterial activity. []
  • Relevance: The shared quinazolinone core between these compounds and 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide makes them structurally related. By comparing these two series, researchers can investigate how the replacement of the azetidinone ring with a thiazolidinone ring affects antibacterial activity. []

Properties

CAS Number

1705920-76-8

Product Name

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide

Molecular Formula

C22H18N4O3

Molecular Weight

386.411

InChI

InChI=1S/C22H18N4O3/c27-20(14-26-15-25-19-9-2-1-8-18(19)22(26)28)24-13-16-6-5-7-17(12-16)29-21-10-3-4-11-23-21/h1-12,15H,13-14H2,(H,24,27)

InChI Key

LQMLGXFZHHJDAV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.